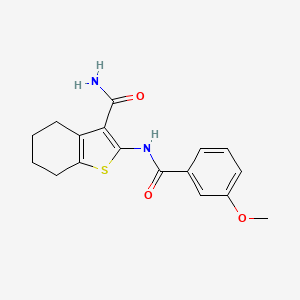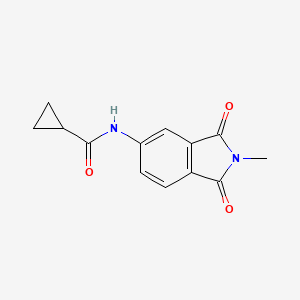
2-(3-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They have applications in various fields such as the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzamide compounds are generally synthesized from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Mecanismo De Acción
Target of Action
The primary target of this compound is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a protein involved in the base excision repair (BER) pathway, which is crucial for repairing DNA damage .
Mode of Action
It is known that it interacts with its target, parp1, potentially inhibiting its function . This could lead to an accumulation of DNA damage in the cells, affecting their ability to replicate and survive.
Biochemical Pathways
The compound likely affects the base excision repair (BER) pathway , which is responsible for repairing small, non-helix-distorting base lesions from DNA. By inhibiting PARP1, the compound could disrupt this pathway, leading to an accumulation of DNA damage and potentially cell death.
Result of Action
The inhibition of PARP1 and disruption of the BER pathway could lead to an accumulation of DNA damage in cells. This could result in cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
Environmental factors that could influence the action of this compound include the presence of other drugs or substances that could interact with the same target or pathway. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
Propiedades
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSJKIMRMIMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431545.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431548.png)
![3-propyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431551.png)

![8-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431560.png)

![2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6431576.png)
![N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6431578.png)
![(1E)-3-(4-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6431585.png)
![(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide](/img/structure/B6431592.png)
![2-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B6431598.png)
![7-benzyl-8-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431625.png)
![N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide](/img/structure/B6431634.png)